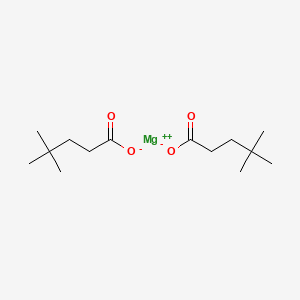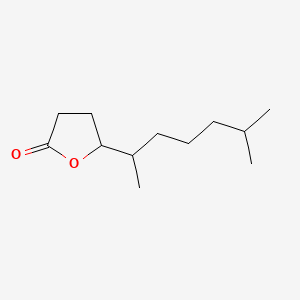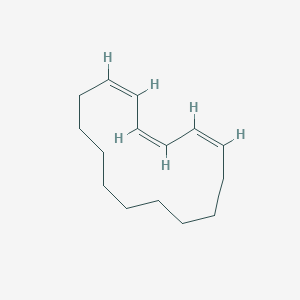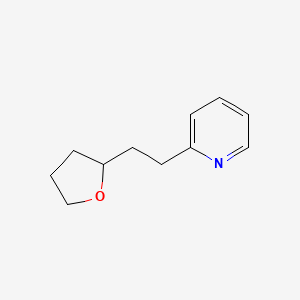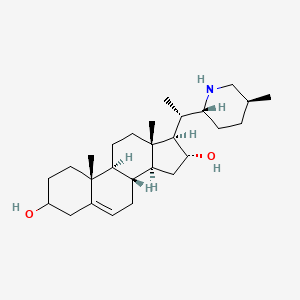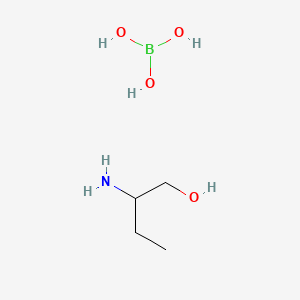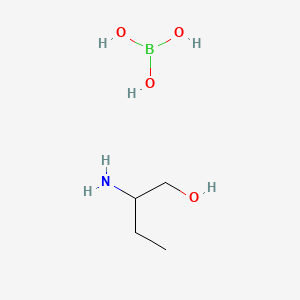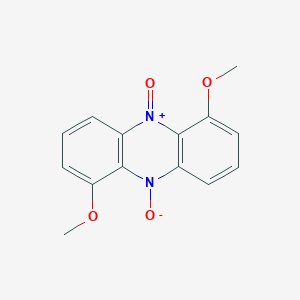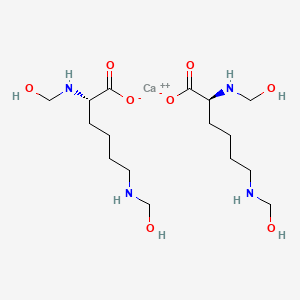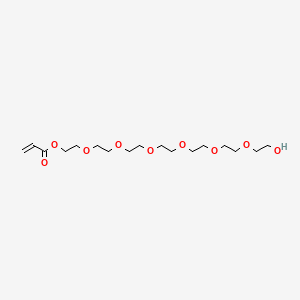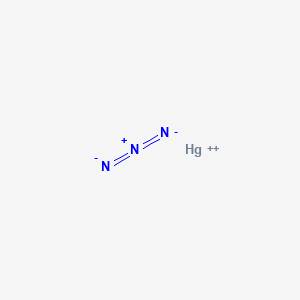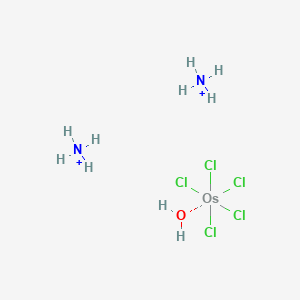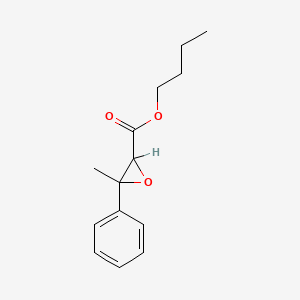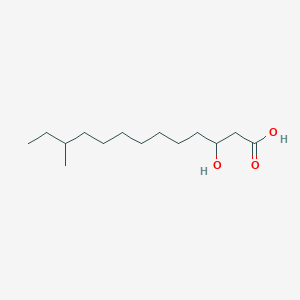
3-Hydroxy-11-methyltridecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-11-methyltridecanoic acid is a fatty acid derivative with a hydroxyl group at the third carbon and a methyl group at the eleventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-11-methyltridecanoic acid can be achieved through several methods. One common approach involves the aldol reaction of Meldrum’s acids with formaldehyde, followed by hydrolysis to yield the desired hydroxy acid . Another method includes the selective synthesis from xenobiotic acyl-coenzyme A thioesters, which are important for developing bioanalytical methods and evaluating chemical reactivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-11-methyltridecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-oxo-11-methyltridecanoic acid, while reduction may produce 3-hydroxy-11-methyltridecanol.
Scientific Research Applications
3-Hydroxy-11-methyltridecanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It has potential antimicrobial properties, making it a candidate for developing new antibiotics.
Industry: The compound’s unique structure makes it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-11-methyltridecanoic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death . The exact pathways and targets can vary depending on the specific application and organism involved.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-9,11-dimethyltridecanoic acid: This compound has an additional methyl group, which may alter its chemical properties and biological activity.
3-Hydroxy-8,10-dimethyldodecanoic acid: With a shorter carbon chain and different methyl group positions, this compound exhibits distinct characteristics.
Uniqueness
3-Hydroxy-11-methyltridecanoic acid is unique due to its specific hydroxyl and methyl group positions, which influence its reactivity and interactions with biological systems. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
122751-75-1 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
3-hydroxy-11-methyltridecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-3-12(2)9-7-5-4-6-8-10-13(15)11-14(16)17/h12-13,15H,3-11H2,1-2H3,(H,16,17) |
InChI Key |
UCYIXWXFFDEQLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


